molecular formula C8H14N2O4S B7135696 N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)methanesulfonamide

N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)methanesulfonamide

Cat. No.: B7135696
M. Wt: 234.28 g/mol
InChI Key: PSBIUTXGRVHTNM-UHFFFAOYSA-N
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Description

N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)methanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring with two keto groups and a methanesulfonamide group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4S/c1-5(2)10-7(11)4-6(8(10)12)9-15(3,13)14/h5-6,9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBIUTXGRVHTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)CC(C1=O)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)methanesulfonamide typically involves the reaction of a pyrrolidine derivative with a sulfonamide reagent under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity. For instance, the use of anhydrous conditions and inert atmospheres can be crucial to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)methanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. For instance, in medicinal applications, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: N-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)methanesulfonamide stands out due to its methanesulfonamide group, which imparts unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.

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